Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate: is a complex organic compound characterized by its pyrrole ring structure and multiple functional groups, including amino, ester, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as diethyl malonate and 3,4-dimethoxyaniline, under acidic conditions. The reaction proceeds through the formation of an intermediate pyrrole ring, followed by esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ester derivatives with different substituents.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Diethyl 3-amino-1-(3,4-dihydroxyphenyl)-1H-pyrrole-2,4-dicarboxylate: Similar structure but with hydroxyl groups instead of methoxy groups.
Diethyl 3-amino-1-(2,3-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate: Different position of methoxy groups on the phenyl ring.
Uniqueness: Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
diethyl 3-amino-1-(3,4-dimethoxyphenyl)pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-25-17(21)12-10-20(16(15(12)19)18(22)26-6-2)11-7-8-13(23-3)14(9-11)24-4/h7-10H,5-6,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDNKYRIVPVTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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